molecular formula C17H24ClN7O4 B12757667 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)-, monohydrochloride CAS No. 88338-06-1

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)-, monohydrochloride

Cat. No.: B12757667
CAS No.: 88338-06-1
M. Wt: 425.9 g/mol
InChI Key: JBYVUTJWMYAGID-UHFFFAOYSA-N
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Description

2-Morpholinomethyl-4-(7’-theophyllinylmethyl)dioxolane is a complex organic compound that combines a morpholine ring with a theophylline moiety through a dioxolane linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinomethyl-4-(7’-theophyllinylmethyl)dioxolane typically involves a multi-step process. One common method starts with the preparation of the theophylline derivative, which is then reacted with a morpholine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinomethyl-4-(7’-theophyllinylmethyl)dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-Morpholinomethyl-4-(7’-theophyllinylmethyl)dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholinomethyl-4-(7’-theophyllinylmethyl)dioxolane involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like cholinesterases by binding to their active sites, thereby preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neural transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholinomethyl-4-(7’-theophyllinylmethyl)dioxolane is unique due to its combined structural features of both theophylline and morpholine, which may impart distinct biological activities not observed in the individual components. This combination allows for potential dual-action mechanisms, making it a valuable compound for further research and development .

Properties

CAS No.

88338-06-1

Molecular Formula

C17H24ClN7O4

Molecular Weight

425.9 g/mol

IUPAC Name

1,3-dimethyl-7-[2-[5-(2-morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]ethyl]purine-2,6-dione;hydrochloride

InChI

InChI=1S/C17H23N7O4.ClH/c1-21-15-14(16(25)22(2)17(21)26)24(11-18-15)6-3-12-19-13(28-20-12)4-5-23-7-9-27-10-8-23;/h11H,3-10H2,1-2H3;1H

InChI Key

JBYVUTJWMYAGID-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC3=NOC(=N3)CCN4CCOCC4.Cl

Origin of Product

United States

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